molecular formula C7H6Cl2N2O2 B168696 Ethyl 2,6-dichloropyrimidine-4-carboxylate CAS No. 18127-43-0

Ethyl 2,6-dichloropyrimidine-4-carboxylate

Cat. No.: B168696
CAS No.: 18127-43-0
M. Wt: 221.04 g/mol
InChI Key: YPXGMTVJJQHIMB-UHFFFAOYSA-N
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Description

Ethyl 2,6-dichloropyrimidine-4-carboxylate is a chemical compound belonging to the pyrimidine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,6-dichloropyrimidine-4-carboxylate typically involves the chlorination of pyrimidine derivatives followed by esterification. One common method includes the reaction of 2,6-dichloropyrimidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,6-dichloropyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted pyrimidine derivatives.

    Hydrolysis: 2,6-dichloropyrimidine-4-carboxylic acid.

    Oxidation: Oxidized pyrimidine derivatives.

Scientific Research Applications

Ethyl 2,6-dichloropyrimidine-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential use in the development of antiviral, antibacterial, and anticancer agents.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Ethyl 2,6-dichloropyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivative being studied .

Comparison with Similar Compounds

Ethyl 2,6-dichloropyrimidine-4-carboxylate can be compared with other pyrimidine derivatives such as:

Uniqueness: this compound is unique due to its specific ester group, which allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 2,6-dichloropyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O2/c1-2-13-6(12)4-3-5(8)11-7(9)10-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXGMTVJJQHIMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30537455
Record name Ethyl 2,6-dichloropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30537455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18127-43-0
Record name Ethyl 2,6-dichloropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30537455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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